

SAR7334 patch-clamp vs calcium assay correlation

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Compound Focus: SAR7334

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Data Comparison: Patch-Clamp vs. Calcium Assay

The following table summarizes the core quantitative data on SAR7334's activity from key experiments [1] [2].

Parameter	Patch-Clamp Assay	Calcium Assay (Fluometric Imaging)
TRPC6 IC ₅₀	7.9 nM (block of currents) [1] [2]	9.5 nM (inhibition of Ca ²⁺ influx) [1] [2]
TRPC3 IC ₅₀	Not specifically mentioned	282 nM (inhibition of Ca ²⁺ influx) [1] [2]
TRPC7 IC ₅₀	Not specifically mentioned	226 nM (inhibition of Ca ²⁺ influx) [1] [2]
Key Outcome	Direct measurement of ion current block.	Functional measurement of intracellular Ca ²⁺ change.

The data shows an excellent correlation, particularly for the primary target TRPC6, confirming SAR7334 as a highly potent and selective inhibitor.

Experimental Protocols

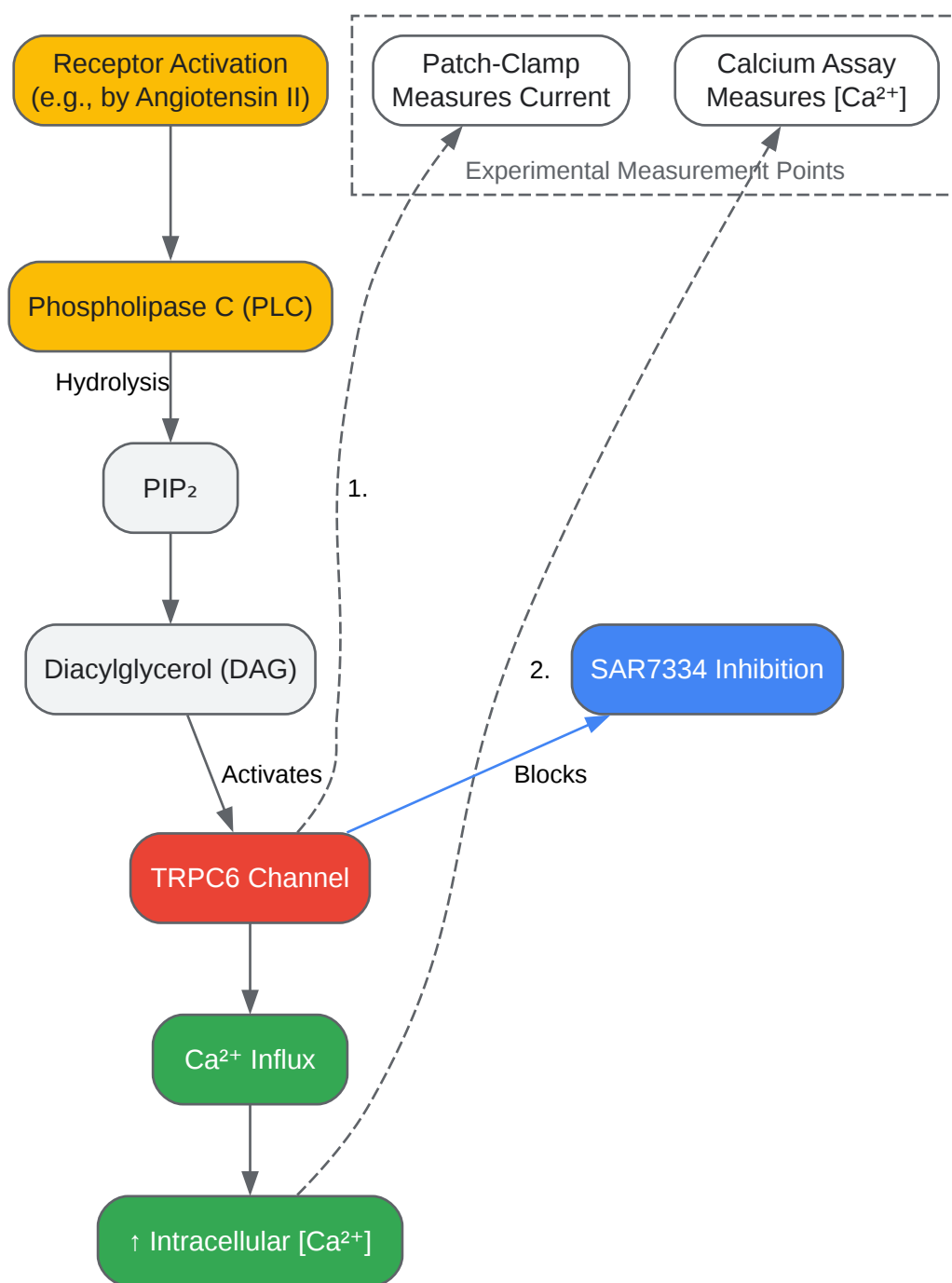
Here is a detailed breakdown of the key methodologies used to generate the data in the studies [1] [2].

| **Aspect** | **Patch-Clamp Protocol** | **Calcium Assay Protocol** | | :--- | :--- | :--- | | **Core Method** | Whole-cell patch-clamp technique [1] [2]. | Fluorometric imaging with a FLIPR (Fluorometric Imaging Plate Reader) using the Ca²⁺-sensitive dye Fluo-4 [1] [2]. | | **Cell Models** | Stable HEK cell lines with inducible expression of human TRPC6 [2]. | Stable HEK (TRPC6, TRPC7) and CHO (TRPC3) cell lines [1] [2]. | | **Cell Preparation** | Cells were plated on glass coverslips. Channel expression was induced with doxycycline 18-24 hours before recording [2]. | Cells were grown on black poly-D-lysine-coated 96-well plates [2]. | | **Key Steps** |

- Formation of a giga-ohm seal between the micropipette and cell membrane.
- Rupture of the membrane patch to achieve whole-cell configuration.
- Voltage-clamp of the cell to hold at a constant potential.
- Application of **SAR7334** and measurement of resulting TRPC6-mediated currents [1] [3]. |
- Cells were rinsed and incubated with **SAR7334** or vehicle for 10 minutes.
- TRPC channels were stimulated (e.g., with the DAG analogue OAG or hyperforin).
- FLIPR measured the real-time fluorescence change, which corresponds to the rise in intracellular Ca²⁺ [2] [4]. | | **Data Analysis** | Concentration-response curve for **SAR7334** was generated from the recorded currents to calculate the IC₅₀ value of 7.9 nM [1]. | Concentration-inhibition curves were generated from the fluorescence signals to calculate IC₅₀ values for different TRPC channels [1]. |

Mechanism and Workflow

The experiments above measure **SAR7334**'s effect at two different points in the same signaling pathway, which explains the strong correlation in the data. The following diagram illustrates this relationship and the experimental workflow.



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This diagram shows that patch-clamp electrophysiology directly measures the ion current through the TRPC6 channel itself (Point 1), while the calcium assay measures the downstream functional consequence—the rise in intracellular calcium concentration (Point 2). **SAR7334** acts at the channel level, effectively inhibiting both readouts.

Research Applications & Conclusion

The high correlation between these two methods has made **SAR7334** a valuable tool compound in pharmacological research, as evidenced by its use in subsequent studies:

- **Confirming Therapeutic Potential:** Research has used **SAR7334** to validate the role of TRPC6 in **hypoxic pulmonary vasoconstriction** and found it did not affect mean arterial pressure in certain hypertensive rat models, suggesting a specific role in pulmonary vasculature [1] [2].
- **Probing Disease Mechanisms:** In a model of **malignant hyperthermia**, **SAR7334** was used to demonstrate that TRPC6 channels contribute to the pathological elevation of intracellular calcium, highlighting a potential new therapeutic target [5].
- **Studying Gene Regulation:** **SAR7334** was shown to inhibit TRPC6-mediated activation of the transcription factor AP-1, connecting channel activity to changes in gene expression [4].

In conclusion, the highly consistent data from patch-clamp and calcium assays firmly establishes **SAR7334** as a potent and selective TRPC6 inhibitor. Its well-characterized profile and good oral bioavailability make it an excellent chemical tool for probing TRPC6 function in both basic research and preclinical studies.

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